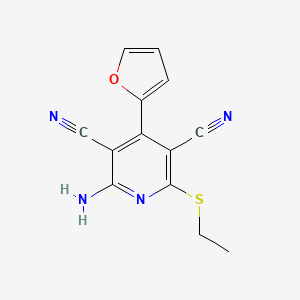![molecular formula C16H20N4 B5666556 4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine](/img/structure/B5666556.png)
4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound "4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine" belongs to a class of organic compounds known for their complex synthesis processes and unique structural configurations. This compound is of interest due to its distinctive molecular structure and properties, which contribute to its potential applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to "4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine" often involves multi-step chemical reactions, including modified Chichibabin reactions and polycondensation processes with aromatic dianhydrides. These methods have been applied to synthesize novel polyimides and other polymers, demonstrating the compound's utility in creating materials with desirable thermal stability and solubility properties (Huang et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives of "4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine" showcases features such as pyridine rings, pyrrolidine groups, and ether linkages. These structural elements contribute to the compounds' solubility in organic solvents, high thermal stability, and hydrophobicity, making them suitable for applications requiring these properties (Huang et al., 2017).
Chemical Reactions and Properties
Compounds containing the "4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine" moiety undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include intramolecular oxidative cyclization and interactions with nucleophiles, leading to the formation of novel compounds and enabling the exploration of their mechanisms (Sako et al., 2000).
Physical Properties Analysis
The physical properties of materials derived from "4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine", such as solubility in common organic solvents, thermal stability, and hydrophobicity, are crucial for their application in the development of novel polymers and materials. These properties are influenced by the compound's molecular structure, including its pyridine and pyrrolidine components (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of "4,6-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]-2-pyrimidinamine" derivatives, such as reactivity towards nucleophiles and potential to form extended π-conjugated systems, are of interest for further research and application in creating materials with specific optical and electronic properties (Antony et al., 2019).
properties
IUPAC Name |
4,6-dimethyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-11-13(2)18-16(17-12)19-14-5-7-15(8-6-14)20-9-3-4-10-20/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRPTBITXURRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid](/img/structure/B5666480.png)
![6-fluoro-2-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5666483.png)
![1-[2-(3-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5666491.png)

![1,3,6-trimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5666504.png)

![4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5666521.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5666524.png)
![9-(3-hydroxy-4-methylbenzoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666536.png)



![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5666577.png)
![2-ethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5666580.png)